![molecular formula C24H23F3N2O2 B2966939 4-(4-tert-butylbenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide CAS No. 439111-61-2](/img/structure/B2966939.png)

4-(4-tert-butylbenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

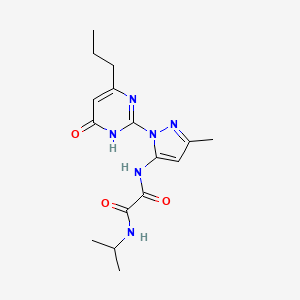

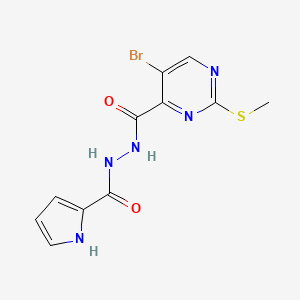

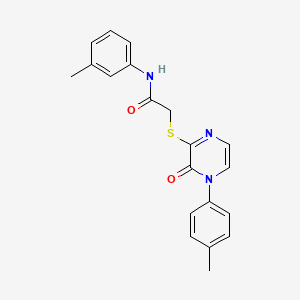

The compound “4-(4-tert-butylbenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a benzoyl group, a trifluoromethyl group, and a carboxamide group attached to a pyrrole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic structure of the molecule . The benzoyl and carboxamide groups are also polar, which would influence the molecule’s overall polarity .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the trifluoromethyl group might undergo reactions with nucleophiles, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity and solubility would be affected by the polar carboxamide and benzoyl groups . Its density and melting/boiling points would depend on the overall size and shape of the molecule .Scientific Research Applications

Synthesis and Polymer Applications

Research has delved into the synthesis of complex polyamides and related compounds, demonstrating the utility of tert-butyl and trifluoromethyl groups in creating materials with desirable thermal and physical properties. For example, studies on polyamides with ether linkages and ortho-phenylene units derived from tert-butyl-substituted catechol and aromatic diamines or dicarboxylic acids have shown that these polymers possess high glass transition temperatures and excellent thermal stability, along with solubility in various solvents, making them suitable for creating flexible, tough films with potential applications in high-performance materials (Hsiao et al., 2000).

Catalysis and Organic Synthesis

In the realm of organic synthesis, compounds containing tert-butyl and trifluoromethyl groups, similar to the query compound, serve as versatile intermediates. They have been utilized in nucleophilic substitutions and radical reactions, highlighting their role in synthesizing novel organic molecules. Such reactions are crucial for creating compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Jasch et al., 2012).

Material Science and High-Performance Polymers

The development of high-performance polymers for use in advanced technologies is a significant area of research. Compounds with fluorinated groups, similar to the query compound, have been synthesized and incorporated into polyamides and polybenzimidazoles. These materials exhibit remarkable properties such as low dielectric constants, high thermal stability, and excellent mechanical strength, making them candidates for applications in electronics, aerospace, and as components in fuel cells (Li et al., 2012).

Mechanism of Action

properties

IUPAC Name |

4-(4-tert-butylbenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N2O2/c1-23(2,3)18-9-7-16(8-10-18)21(30)17-12-20(28-14-17)22(31)29-13-15-5-4-6-19(11-15)24(25,26)27/h4-12,14,28H,13H2,1-3H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGYXGKEUOWRRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2966856.png)

![6-[(2-Chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2966864.png)

![4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one](/img/structure/B2966867.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2966872.png)

![1-(2-Methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole](/img/structure/B2966874.png)

![3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2966875.png)

![N-(benzo[d]thiazol-5-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2966876.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2966879.png)